molecular formula C10H10ClN3 B2626555 (1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene CAS No. 2044706-39-8

(1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B2626555
CAS No.: 2044706-39-8
M. Wt: 207.66
InChI Key: ZOQQRYMEFPSGCY-JTQLQIEISA-N
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Description

(1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene is a chemical compound that belongs to the class of azido compounds It is characterized by the presence of an azido group (-N3) and a chlorine atom attached to a tetrahydronaphthalene ring system

Scientific Research Applications

(1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Materials Science: Used in the synthesis of novel materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene typically involves the azidation of a suitable precursor. One common method is the reaction of 7-chloro-1,2,3,4-tetrahydronaphthalene with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and safety considerations. Continuous flow processes are often preferred for their efficiency and ability to control reaction conditions more precisely.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4).

    Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Substitution Reactions: Sodium azide (NaN3), dimethylformamide (DMF), acetonitrile.

    Reduction Reactions: Hydrogen gas (H2), lithium aluminum hydride (LiAlH4).

    Cycloaddition Reactions: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: Corresponding amine derivatives.

    Cycloaddition Reactions: Triazole derivatives.

Mechanism of Action

The mechanism of action of (1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    1-Azido-7-chloronaphthalene: Lacks the tetrahydro ring system.

    1-Azido-2-chlorotetrahydronaphthalene: Chlorine atom is positioned differently.

    1-Azido-7-bromo-1,2,3,4-tetrahydronaphthalene: Bromine atom instead of chlorine.

Uniqueness

(1S)-1-Azido-7-chloro-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern and stereochemistry, which can influence its reactivity and the types of products formed in chemical reactions.

Properties

IUPAC Name

(1S)-1-azido-7-chloro-1,2,3,4-tetrahydronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c11-8-5-4-7-2-1-3-10(13-14-12)9(7)6-8/h4-6,10H,1-3H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQQRYMEFPSGCY-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC(=C2)Cl)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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